![molecular formula C20H20N4O B2403788 N1-(2-etilbenzofuro[3,2-d]pirimidin-4-il)-N4,N4-dimetilbenceno-1,4-diamina CAS No. 844859-25-2](/img/structure/B2403788.png)

N1-(2-etilbenzofuro[3,2-d]pirimidin-4-il)-N4,N4-dimetilbenceno-1,4-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

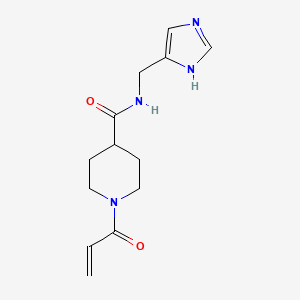

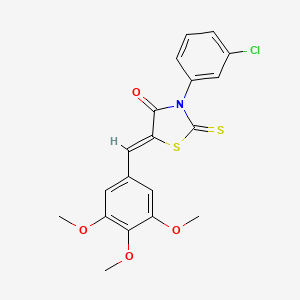

The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and oxygen atoms . Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential biological activities, including anti-fibrotic activities .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

- La sustitución en N5 redujo significativamente la EC50 contra las células de leucemia CCRF-CEM, lo que hace que esta posición sea relevante para desarrollar compuestos líderes antiproliferativos basados en el andamiaje de pirrolo[3,2-d]pirimidina .

- Su alta energía de triplete lo hace adecuado para aplicaciones en diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .

Potencial Anticancerígeno

Materiales de Transporte de Electrones

Actividad Biológica Más Allá del Cáncer

En resumen, N1-(2-etilbenzofuro[3,2-d]pirimidin-4-il)-N4,N4-dimetilbenceno-1,4-diamina tiene un gran potencial en diversos dominios científicos, desde la investigación del cáncer hasta la optoelectrónica. Investigaciones adicionales profundizarán nuestra comprensión de sus aplicaciones potenciales y mecanismos de acción. 🌟

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This leads to cell cycle arrest and triggers apoptosis, the programmed cell death .

Result of Action

The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key enzymes involved in cell signaling pathways. The compound also causes a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Análisis Bioquímico

Biochemical Properties

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit multiple kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . The inhibition of these kinases is achieved through binding interactions at the active sites, leading to the disruption of kinase-mediated signaling pathways. Additionally, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine has been observed to induce apoptosis in cancer cells by modulating the expression of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Cellular Effects

The effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound’s impact on cell signaling pathways includes the inhibition of kinase activity, which disrupts downstream signaling events essential for cell survival and proliferation. Furthermore, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of kinases such as EGFR, Her2, VEGFR2, and CDK2, thereby inhibiting their activity . The inhibition of these kinases results in the disruption of signaling pathways that are critical for cell proliferation and survival. Additionally, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine induces apoptosis by increasing the expression of proapoptotic proteins like caspase-3 and Bax, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of kinase activity and induction of apoptosis . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis, highlighting the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of kinase activity and induction of apoptosis . At high doses, the compound may also exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects observed in these studies indicate that there is an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s therapeutic effects. Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, with alterations in the levels of key metabolites involved in apoptosis and cell cycle regulation .

Transport and Distribution

The transport and distribution of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target cells . Once inside the cells, the compound interacts with binding proteins that influence its localization and distribution. The compound’s distribution within tissues is influenced by its affinity for specific cell types and its ability to penetrate biological barriers .

Subcellular Localization

The subcellular localization of N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules involved in cell signaling pathways . Additionally, the compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic efficacy .

Propiedades

IUPAC Name |

1-N-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-17-22-18-15-7-5-6-8-16(15)25-19(18)20(23-17)21-13-9-11-14(12-10-13)24(2)3/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFYXPWUQLXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)